molecular formula C11H10N2O3 B8610057 2-Ethoxy-5-nitroquinoline

2-Ethoxy-5-nitroquinoline

Cat. No. B8610057
M. Wt: 218.21 g/mol
InChI Key: AJGBYJMGQNVVSA-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

A suspension of 1 g (5 mmol) of 5-nitroquinoline-1-oxide, 1.23 g (6.4 mmol) of toluenesulfonic acid chloride and 1.4 ml (9.9 mmol) of triethylamine in 30 ml of EtOH is stirred for 60 hours at room temperature. The solid is suctioned off and washed with EtOH: 870 mg of product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-])([O-:3])=[O:2].C1(C)C(S(Cl)(=O)=[O:22])=CC=CC=1.C(N([CH2:31][CH3:32])CC)C>CCO>[CH2:31]([O:22][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[N:9]=1)[CH3:32]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=[N+](C2=CC=C1)[O-]
Name
Quantity
1.23 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 60 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
C(C)OC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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